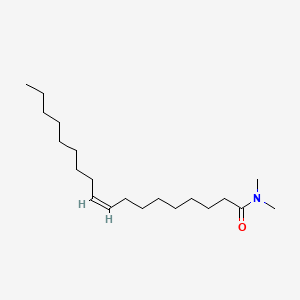

N,N-Dimethyloleamide

Description

Contextual Significance in Fatty Acid Amide Research

Fatty acid amides are a class of lipid molecules that play crucial roles in various physiological processes. Within this broad family, N,N-Dimethyloleamide is distinguished by the presence of two methyl groups on the amide nitrogen. This structural feature significantly influences its physicochemical properties and biological interactions compared to its primary amide counterpart, oleamide (B13806), and other related compounds.

Research has demonstrated that fatty acid amides are involved in signaling pathways that regulate sleep, pain, and inflammation. ontosight.ai The study of N,N-Dimethyloleamide provides valuable insights into how modifications to the amide headgroup can alter the biological activity of these lipids. For instance, while oleamide has been identified as an endogenous sleep-inducing lipid, the N,N-dimethylated form exhibits different potency and receptor interaction profiles. ontosight.ai This makes N,N-Dimethyloleamide a key tool for researchers to probe the structure-activity relationships of fatty acid amides and to understand the specific requirements for their biological targets.

The significance of N,N-Dimethyloleamide also extends to its potential as a modulator of inflammatory processes. Studies have investigated its effects on immune cells and its ability to influence the production of inflammatory mediators. google.com This line of research is particularly relevant in the context of developing novel therapeutic strategies for inflammatory diseases. By comparing the effects of N,N-Dimethyloleamide with other fatty acid amides, researchers can dissect the molecular mechanisms underlying their immunomodulatory actions.

Historical Perspectives on N,N-Dimethyloleamide Academic Inquiry

The academic inquiry into N,N-Dimethyloleamide can be traced back to fundamental studies on amides and their properties. An early mention of N,N-Dimethyloleamide in a research context appeared in 1977, where it was used as a plasticizer in the creation of ion-selective electrodes. iaea.org This early work, while not focused on the biological activity of the compound, laid the groundwork for its use in various scientific applications.

In the early 21st century, with the growing interest in the biological roles of fatty acid amides, research on N,N-Dimethyloleamide began to accelerate. A 2011 study detailed the synthesis of N,N-Dimethyloleamide for the purpose of investigating amide bond formation kinetics. umn.edu This highlights a shift towards studying the fundamental chemical reactivity and potential for targeted synthesis of such compounds for research applications.

More recently, the focus has increasingly turned towards its potential pharmacological applications. A patent application from 2016, for instance, described the synthesis and evaluation of N,N-Dimethyloleamide as an immunomodulatory analogue of oleamide for the potential treatment of inflammatory diseases. google.com This progression from a simple chemical entity to a molecule of interest for its biological and potential therapeutic properties illustrates the evolving landscape of N,N-Dimethyloleamide research.

Scope and Objectives of Contemporary N,N-Dimethyloleamide Research

Contemporary research on N,N-Dimethyloleamide is multifaceted, with objectives spanning from fundamental biochemistry to potential therapeutic development. A significant area of focus is its role in neuroscience. Researchers are actively investigating its effects on sleep regulation, pain perception, and neuroprotection. ontosight.ai These studies aim to elucidate the specific molecular targets of N,N-Dimethyloleamide within the central nervous system and to understand its mechanism of action.

Another major thrust of current research is in the field of immunology and inflammation. Scientists are exploring the immunomodulatory properties of N,N-Dimethyloleamide and its potential to treat inflammatory conditions. google.com This involves studying its impact on various immune cell types and signaling pathways. The objective is to determine if N,N-Dimethyloleamide or its derivatives could form the basis for new anti-inflammatory therapies.

Furthermore, there is ongoing research into the synthesis and chemical properties of N,N-Dimethyloleamide. This includes developing more efficient and selective synthetic methods and characterizing its physical and chemical behavior. umn.edugoogle.com These fundamental studies are crucial for providing high-purity material for biological testing and for designing novel analogues with improved properties.

The table below summarizes key areas of contemporary research on N,N-Dimethyloleamide.

| Research Area | Key Objectives |

| Neuroscience | Elucidate the role in sleep, pain, and neuroprotection. ontosight.ai |

| Identify molecular targets in the central nervous system. | |

| Immunology | Investigate immunomodulatory effects. google.com |

| Explore potential as a treatment for inflammatory diseases. google.com | |

| Chemical Synthesis | Develop efficient and selective synthetic routes. umn.edugoogle.com |

| Characterize physicochemical properties. |

Properties

IUPAC Name |

(Z)-N,N-dimethyloctadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21(2)3/h11-12H,4-10,13-19H2,1-3H3/b12-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXDEROCNMZYCS-QXMHVHEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

71302-52-8 | |

| Record name | 9-Octadecenamide, N,N-dimethyl-, (9Z)-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71302-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2040288 | |

| Record name | N,N-Dimethyloleamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2664-42-8 | |

| Record name | N,N-Dimethyloleamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2664-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyloleamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002664428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyloleamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Octadecenamide, N,N-dimethyl-, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethyloleamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-N,N-dimethyl-9-octadecenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLOLEAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5FNY9JT2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N,n Dimethyloleamide

Conventional Chemical Synthesis Routes to N,N-Dimethyloleamide

Conventional chemical synthesis provides robust and scalable methods for the production of N,N-Dimethyloleamide. These routes typically involve the direct reaction of oleic acid or its derivatives with dimethylamine (B145610), often facilitated by catalysts and specific reaction conditions.

The most direct method for synthesizing N,N-Dimethyloleamide is the condensation reaction between oleic acid and dimethylamine. This reaction, however, generally requires high temperatures (above 160 °C) to drive off the water produced and favor the formation of the amide. A significant challenge in this direct amidation is the initial formation of a stable and unreactive ammonium salt between the carboxylic acid and the amine.

To circumvent the high temperatures and the formation of the unreactive salt, oleic acid can be first converted to a more reactive derivative, such as an acyl chloride (oleoyl chloride) or an ester (methyl oleate).

Via Oleoyl Chloride: The reaction of oleoyl chloride with a dimethylamine solution is a common and efficient method for preparing N,N-dimethyl fatty amides. This process is typically carried out at a controlled low temperature, for instance between 8 to 12°C. The crude product can then be isolated by salting out the reaction mixture with sodium chloride followed by vacuum distillation.

Via Methyl Oleate (B1233923): N,N-Dimethyloleamide can also be synthesized from the reaction of methyl oleate with dimethylamine. This transamidation reaction is often conducted in the presence of a catalyst.

The following table summarizes typical reaction conditions for the synthesis of N,N-dimethyl fatty amides from different starting materials.

| Starting Material | Amine | Catalyst/Reagent | Temperature | Key Features |

| Fatty Acid | Dimethylamine | None (thermal) | >160 °C | Direct but requires high temperature. |

| Fatty Acyl Chloride | Dimethylamine Solution | - | 8-12 °C | High reactivity, good yields. |

| Fatty Acid Methyl Ester | Dimethylamine | Sodium n-butoxide | Room Temperature | Catalytic, milder conditions than direct amidation. |

To improve the efficiency and reduce the energy requirements of the direct amidation of oleic acid with dimethylamine, various catalysts can be employed. Boronic acid derivatives have been shown to be effective catalysts for the direct amidation of carboxylic acids and amines. The catalytic cycle often involves the activation of the carboxylic acid by the boronic acid, facilitating the nucleophilic attack by the amine.

In the case of synthesis from methyl oleate, an alkali metal alkoxide, such as sodium n-butoxide, can serve as an effective catalyst. The reaction can proceed at room temperature with a favorable mole ratio of amine to ester. For instance, a mole ratio of 1.05 for dimethylamine to the methyl ester of soybean fatty acids has been reported to yield N,N-dimethyl amides.

The table below outlines some catalytic approaches for the synthesis of amides from carboxylic acids.

| Catalyst Type | Example Catalyst | Reaction Type | Advantages |

| Boronic Acid Derivatives | Phenylboronic acid | Direct Amidation | Milder reaction conditions, avoids stoichiometric activators. |

| Alkali Metal Alkoxides | Sodium n-butoxide | Transamidation (from esters) | High efficiency at room temperature. |

Enzymatic Synthesis of N,N-Dimethyloleamide

Enzymatic synthesis offers a green and highly selective alternative to conventional chemical methods for the production of N,N-Dimethyloleamide. Lipases are the most commonly used enzymes for this purpose due to their stability in organic solvents and their ability to catalyze amide bond formation.

The enzymatic synthesis of N,N-Dimethyloleamide can be achieved through the direct amidation of oleic acid with dimethylamine or the aminolysis of an oleic acid ester. Candida antarctica lipase B (CALB), often in an immobilized form such as Novozym 435, is a highly effective biocatalyst for this transformation.

The reaction is typically carried out in an organic solvent to solubilize the substrates and facilitate the reaction. The choice of solvent can significantly impact the reaction rate and yield. To drive the reaction towards amide formation, the water produced during the reaction needs to be removed, which can be achieved by using molecular sieves.

Optimization of reaction parameters such as temperature, substrate molar ratio, enzyme loading, and reaction time is crucial for achieving high conversion and yield. For the synthesis of various amides using CALB, temperatures in the range of 50-70 °C have been found to be effective.

The use of enzymatic methods for the synthesis of N,N-Dimethyloleamide presents several advantages over traditional chemical routes:

High Selectivity: Enzymes exhibit high chemo-, regio-, and stereoselectivity, which can lead to purer products and reduce the need for complex purification steps.

Mild Reaction Conditions: Enzymatic reactions are typically conducted under mild conditions of temperature and pressure, which reduces energy consumption and the formation of byproducts.

Environmental Friendliness: Biocatalysis is considered a green technology as it uses biodegradable catalysts (enzymes) and often reduces the use of hazardous reagents and solvents.

Reusability of Biocatalyst: Immobilized enzymes can be easily recovered from the reaction mixture and reused for multiple reaction cycles, which improves the economic feasibility of the process.

The following table summarizes the key advantages of enzymatic synthesis.

| Feature | Description |

| Selectivity | High specificity for the desired reaction, minimizing side products. |

| Mild Conditions | Lower temperature and pressure requirements, saving energy. |

| Sustainability | Use of renewable and biodegradable catalysts. |

| Catalyst Reusability | Immobilized enzymes can be recycled, reducing costs. |

Stereoselective Synthesis of N,N-Dimethyloleamide Isomers

Oleic acid is the cis-isomer of 9-octadecenoic acid. While the synthesis of N,N-Dimethyloleamide from oleic acid will yield the corresponding cis-amide, there is currently a lack of specific research in the scientific literature focusing on the stereoselective synthesis of different isomers of N,N-Dimethyloleamide, such as the trans-isomer (N,N-dimethylelaidamide). General methods for the isomerization of the double bond in fatty acids could potentially be applied to oleic acid before the amidation step to produce different isomers of N,N-Dimethyloleamide, but specific methodologies and their impact on the subsequent amidation reaction are not well-documented.

Strategies for Cis Configuration Control in N,N-Dimethyloleamide Synthesis

The synthesis of N,N-dimethyloleamide with a defined cis configuration at the C9-C10 double bond is paramount for its intended biological and chemical properties. The primary challenge in preserving the cis geometry arises from the potential for isomerization to the more thermodynamically stable trans isomer, elaidic acid, or its corresponding amide, N,N-dimethylelaidamide, during the synthetic process. This isomerization can be particularly prevalent under conditions of elevated temperature and in the presence of radical initiators.

The foundational strategy for maintaining the cis configuration is the careful selection of synthetic methodologies that operate under mild reaction conditions. The direct amidation of oleic acid with dimethylamine, or the use of activated oleic acid derivatives, must be conducted at temperatures low enough to prevent significant isomerization. Computational and experimental studies on oleic acid have shown that cis/trans isomerization can occur at temperatures above 120°C, especially under oxidative conditions. nih.govresearchgate.netresearchgate.net The mechanism of this isomerization is understood to proceed through a radical-mediated pathway. nih.govresearchgate.net

Key Synthetic Approaches to Preserve Cis Configuration:

Activated Acid Derivatives: The use of activated oleic acid derivatives, such as oleoyl chloride, allows for the amidation reaction to proceed at lower temperatures. The high reactivity of the acid chloride with dimethylamine can facilitate a rapid reaction, minimizing the exposure time to conditions that might induce isomerization.

Coupling Reagents: Modern peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can be employed for the direct amidation of oleic acid with dimethylamine. These reagents facilitate amide bond formation at or below room temperature, thereby significantly reducing the risk of isomerization.

Enzymatic Synthesis: Biocatalytic methods offer a highly stereoselective route to amide synthesis. While specific enzymes for the synthesis of N,N-dimethyloleamide are not extensively documented, the biosynthesis of the primary amide, oleamide (B13806), proceeds via enzymatic pathways that maintain the cis configuration of the oleic acid precursor. nih.govresearchgate.netchemicalbook.comnih.gov This suggests that exploring lipase or other amidase-catalyzed reactions could be a viable strategy for the stereospecific synthesis of N,N-dimethyloleamide.

Table 1: Influence of Reaction Conditions on Isomerization of Oleic Acid Derivatives

| Parameter | Condition | Impact on Cis Configuration |

| Temperature | > 120°C | Increased rate of isomerization to trans nih.govresearchgate.net |

| < 100°C | Minimal isomerization | |

| Oxygen | Presence | Promotes radical formation and isomerization nih.gov |

| Absence (Inert Atmosphere) | Suppresses isomerization | |

| Radical Initiators | Presence | Catalyzes isomerization |

| Absence | Favors retention of configuration |

Impact of Intramolecular Acyl Transfer on N,N-Dimethyloleamide Isomer Formation

Intramolecular acyl transfer is a chemical rearrangement where an acyl group moves from one nucleophilic center to another within the same molecule. researchgate.netyork.ac.uknih.gov This phenomenon is well-documented in peptide chemistry, particularly in the context of O-acyl to N-acyl and N-acyl to S-acyl shifts, and has been explored for the synthesis of complex peptides and atropisomeric amides. researchgate.netyork.ac.uknih.gov While direct studies on the impact of intramolecular acyl transfer in the synthesis of N,N-dimethyloleamide are not prevalent in the literature, the principles can be extrapolated to understand potential side reactions and isomer formation.

In the context of N,N-dimethyloleamide synthesis, an intramolecular acyl transfer could theoretically occur if a suitable precursor molecule containing an alternative nucleophilic site is employed. For instance, if a synthetic intermediate possesses a hydroxyl or thiol group in proximity to the amide nitrogen, an O-oleoyl or S-oleoyl intermediate could be formed, which might then rearrange to the desired N,N-dimethyloleamide.

The stereochemical outcome of such a rearrangement would be highly dependent on the geometry of the transition state during the acyl transfer. It is conceivable that a constrained transition state could favor the formation of one geometric isomer over the other. However, it is also possible that the conditions required to induce the acyl transfer could inadvertently promote isomerization of the oleoyl group's double bond.

Hypothetical Scenario for Intramolecular Acyl Transfer:

Consider a hypothetical precursor where the oleoyl group is esterified to a hydroxyl group on a substituent attached to the nitrogen atom that will ultimately bear the second methyl group. An intramolecular O-to-N acyl transfer could then lead to the formation of N,N-dimethyloleamide.

Table 2: Potential Factors Influencing Isomer Formation via Intramolecular Acyl Transfer

| Factor | Influence |

| Stereochemistry of Precursor | The initial configuration of the oleoyl group (cis or trans) in the esterified precursor would likely be the primary determinant of the final amide's configuration, assuming the transfer occurs without isomerization. |

| Reaction Conditions | The pH, temperature, and solvent used to induce the acyl transfer could all influence the rate of the transfer versus the rate of isomerization of the double bond. |

| Transition State Geometry | The conformational constraints of the molecule during the acyl transfer could potentially favor the formation of a specific isomer. |

It is important to note that the application of intramolecular acyl transfer for the stereoselective synthesis of N,N-dimethyloleamide is currently speculative and would require dedicated research to validate its feasibility and to understand the factors controlling the stereochemical outcome.

Stereochemical Characterization and Impact of N,n Dimethyloleamide Isomers

Characterization of Cis and Trans Isomers of N,N-Dimethyloleamide

N,N-Dimethyloleamide is structurally composed of an oleic acid backbone linked to a dimethylamine (B145610) group via an amide bond. The defining feature that dictates its isomeric forms is the configuration of the substituents around the C9-C10 double bond in the oleyl chain.

Cis Isomer ((Z)-N,N-dimethyl-9-octadecenamide): In the cis isomer, the hydrogen atoms attached to the double-bonded carbons are on the same side of the double bond. This configuration results in a distinct kink or "hairpin" bend in the molecule's long hydrocarbon tail. pnas.org This naturally occurring isomer is often referred to simply as N,N-Dimethyloleamide or is considered a close analog of oleamide (B13806). pnas.orgontosight.ai

Trans Isomer ((E)-N,N-dimethyl-9-octadecenamide): The trans isomer features the hydrogen atoms on opposite sides of the double bond. This arrangement results in a more linear and extended molecular shape, similar to its fully saturated counterpart, N,N-dimethylstearamide. pnas.org

The physical and chemical properties of these isomers are expected to differ based on general principles of stereoisomerism. While specific experimental data for the trans isomer of N,N-Dimethyloleamide is not widely available, likely due to its biological inactivity, we can infer comparative properties based on established trends. pnas.org

| Property | Cis-N,N-Dimethyloleamide | Trans-N,N-Dimethyloleamide (Predicted) | Rationale for Difference |

| Molecular Shape | Bent ("Hairpin" conformation) | More Linear/Extended | The cis double bond introduces a significant kink in the hydrocarbon chain. pnas.org |

| Melting Point | Lower | Higher | The more linear shape of the trans isomer allows for more efficient packing in the crystal lattice, requiring more energy to break the intermolecular forces. |

| Boiling Point | Higher | Lower | The bent structure of the cis isomer can lead to a net dipole moment, increasing intermolecular dipole-dipole interactions and thus the boiling point. |

| Stability | Less Stable | More Stable | Steric hindrance between the alkyl chains on the same side of the double bond in the cis isomer makes it thermochemically less stable than the trans isomer. |

| Solubility | Generally higher in non-polar solvents | Generally lower in non-polar solvents | The less efficient packing of the bent cis isomers can lead to weaker intermolecular forces, making it easier for a solvent to surround and dissolve the molecules. |

Influence of Cis Configuration on N,N-Dimethyloleamide's Molecular Properties

The cis configuration at the ninth carbon of the oleyl chain is a critical determinant of the molecule's three-dimensional structure and, consequently, its physicochemical behavior. pnas.orgontosight.ai This single geometric constraint has profound implications for its molecular properties.

The most significant impact of the cis double bond is the introduction of a rigid bend of approximately 30 degrees into the acyl chain. This "hairpin" conformation prevents the molecule from adopting a fully extended, linear shape. pnas.org This bent structure disrupts the close packing that is possible for the more linear trans isomer or the fully saturated N,N-dimethylstearamide.

Furthermore, the specific hairpin conformation dictated by the cis bond is considered crucial for its biological activity, as it allows for a precise fit into specific binding pockets of receptors or enzymes. pnas.orgnih.gov The molecule's ability to present its functional groups in a particular spatial arrangement is entirely dependent on the geometry of the cis double bond. pnas.org

Differential Effects of N,N-Dimethyloleamide Isomers in Research Models

The stereochemical differences between the cis and trans isomers of N,N-Dimethyloleamide translate into starkly different outcomes in biological assays. Research has unequivocally demonstrated that the cis configuration is essential for the compound's biological activity, while the trans isomer is largely inert.

A pivotal study investigating the structural requirements for the inhibition of gap junction communication in rat glial cells provides clear evidence for this differential effect. The findings from this research are summarized below:

| Isomer / Analog | Activity in Gap Junction Inhibition Assay |

| Oleamide (cis-9-octadecenamide) | Potent Inhibitor |

| N,N-Dimethyloleamide (cis isomer) | Comparable potency to Oleamide |

| trans-9-Octadecenamide (trans isomer of Oleamide) | Ineffective / No observable inhibition |

| Octadecanamide (Saturated analog) | Ineffective |

Source: Boger et al., 1998, PNAS pnas.org

This research highlights that the removal of the double bond (octadecanamide) or its replacement with a trans double bond resulted in a complete loss of inhibitory activity at the concentrations tested. pnas.org N,N-Dimethyloleamide was found to have comparable potency to oleamide, indicating that the dimethyl substitution on the amide nitrogen is well-tolerated, but the cis geometry of the oleyl chain is an absolute requirement for this biological function. pnas.orgnih.gov

Similar structure-activity relationships have been observed in studies on the potentiation of serotonin (B10506) receptors. In these studies, oleamide and its analogs with a cis-Δ9 double bond were the most effective agents. nih.gov The replacement of the cis double bond with a trans double bond led to a loss of potentiation activity at the 5-HT2A receptor. nih.gov This underscores the principle that the specific three-dimensional shape conferred by the cis isomer is critical for its interaction with biological targets. The trans isomer, with its more linear and rigid structure, is unable to achieve the necessary conformational fit to elicit a biological response in these models. pnas.orgnih.gov

Molecular Interactions and Advanced Characterization of N,n Dimethyloleamide

Spectroscopic Techniques for Elucidating N,N-Dimethyloleamide Structure and Bonding

Spectroscopic methods are fundamental in determining the molecular structure and bonding characteristics of N,N-Dimethyloleamide. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed insights into the atomic arrangement and molecular mass of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of N,N-Dimethyloleamide by providing information about the chemical environment of its hydrogen (¹H) and carbon-¹³ (¹³C) atoms. In ¹H NMR, the chemical shifts, integration of signal intensity, and multiplicity of the signals reveal the connectivity and relative number of protons in the molecule. hw.ac.uk For instance, the protons on the methyl groups attached to the nitrogen atom would have a distinct chemical shift compared to the protons along the long alkyl chain. hw.ac.uk The signals for OH and NH groups often appear as broad singlets, and their chemical shifts can be influenced by factors such as concentration and solvent. hw.ac.uk

Table 1: Illustrative ¹H and ¹³C NMR Data for a Similar Compound (N,N-Dimethylacetamide in CDCl₃) This table is based on data for a structurally similar, but smaller, molecule and is for illustrative purposes only.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| COCH₃ | ~2.1 | ~21 |

| N(CH₃)₂ | ~2.9, ~3.0 | ~35, ~38 |

| C=O | - | ~170 |

Source: General NMR principles and data for N,N-Dimethylacetamide from various sources. chemicalbook.comresearchgate.netspectrabase.comspectrabase.com

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of N,N-Dimethyloleamide, confirming its identity and providing structural clues. In a typical electron ionization (EI) mass spectrum, the molecule is fragmented, and the resulting ions are detected. The molecular ion peak [M]⁺ would correspond to the molecular weight of N,N-Dimethyloleamide.

A study identified N,N-Dimethyloleamide with a molecular weight of 310 g/mol . rsc.org The gas chromatography-mass spectrometry (GC-MS) analysis under electron ionization (EI, 70eV) showed several characteristic fragments. rsc.org

Table 2: Key Mass Spectrometry Fragments for N,N-Dimethyloleamide

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Possible Fragment Ion |

| 41 | 18 | C₃H₅⁺ |

| 43 | 13 | C₃H₇⁺ |

| 44 | 9 | C₂H₆N⁺ |

| 45 | 17 | C₂H₅O⁺ / C₂H₇N⁺ |

| 55 | 21 | C₄H₇⁺ |

| 72 | 46 | [CH₃CON(CH₃)]⁺ |

| 87 | 100 | [CH₂=CHC(O)N(CH₃)₂]⁺ (McLafferty rearrangement product) |

Source: The Royal Society of Chemistry. rsc.org

Another analysis using a combined Liquid Chromatography/Mass Spectrometry (LC/MS) and Gas Chromatography/Mass Spectrometry (GC/MS) approach also successfully identified N,N-Dimethyloleamide in complex matrices. lcms.cz

Adsorption Behavior of N,N-Dimethyloleamide on Material Surfaces

The interaction of N,N-Dimethyloleamide with various material surfaces is crucial in applications such as its use in bio-oils and its potential impact on industrial processes.

In the context of bio-oils, which are complex mixtures derived from biomass, fatty acid amides like N,N-Dimethyloleamide can be present. researchgate.net The adsorption of these nitrogen-containing compounds onto clay surfaces, such as montmorillonite, is a subject of research for applications like bio-oil upgrading and purification. researchgate.netrsc.org

During the adsorption process, the conformation of the N,N-Dimethyloleamide molecule plays a critical role. Molecular dynamics simulations reveal that for fatty acid amides adsorbing on montmorillonite, the head group containing the amide functionality anchors to the surface via the carbonyl oxygen's interaction with surface cations. rsc.org

Computational Chemistry and Theoretical Modeling of N,n Dimethyloleamide

Quantum Chemical Descriptors for N,N-Dimethyloleamide

Quantum chemical descriptors are numerical values derived from the quantum mechanical properties of a molecule that encapsulate information about its structure and reactivity. These descriptors are instrumental in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. polimi.itchnpu.edu.ua For N,N-Dimethyloleamide, these descriptors can be calculated using various quantum chemical methods, ranging from semi-empirical to ab initio and Density Functional Theory (DFT) approaches. polimi.it

Key quantum chemical descriptors include:

Energies of molecular orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are indicative of a molecule's electron-donating and accepting capabilities, respectively. nih.gov

Partial atomic charges: These describe the distribution of electrons within the molecule, highlighting regions that are electron-rich or electron-poor and thus susceptible to electrostatic interactions. researchgate.net

Molecular volume and surface area: These descriptors relate to the size and shape of the molecule, influencing its steric interactions and how it fits into binding sites or onto surfaces. scirp.orgresearchgate.net

The selection of the computational method, such as AM1 (a semi-empirical method) or B3LYP/6-31G** (a DFT method), can influence the calculated descriptor values. polimi.it While ab initio methods are more precise, they are computationally expensive. Semi-empirical methods offer a faster alternative, and studies have shown that for large-scale predictions, they can provide statistically similar models to the more time-consuming methods. polimi.it

Application of Van der Waals Force Descriptors for N,N-Dimethyloleamide

Van der Waals forces are a set of distance-dependent intermolecular forces that include London dispersion forces, dipole-dipole interactions, and dipole-induced dipole interactions. wikipedia.orgbrilliant.orglibretexts.org Descriptors related to these forces are crucial for understanding the non-covalent interactions of N,N-Dimethyloleamide.

A study on solvent descriptors related to Van der Waals forces identified three main types: dispersion (London), orientation (Keesom), and induction (Debye). scirp.org These forces are fundamental to phenomena like adsorption and solubility. scirp.orgwikipedia.org For instance, the polar surface area (PSA), which is the surface area occupied by nitrogen and oxygen atoms and their attached hydrogens, is a key descriptor related to these forces. scirp.org In a study, the PSA for N,N-Dimethyloleamide was calculated to be 0.2844. scirp.org

The "intrinsic molecular volume" or "Van der Waals molecular volume" is another important descriptor, often calculated using semi-empirical quantum chemistry methods to generate 3D molecular geometries. scirp.orgresearchgate.net These volumes are additive properties and provide insight into the size of the molecule. scirp.org

Density Functional Theory (DFT) Studies of N,N-Dimethyloleamide Systems

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical method for calculating the molecular structures and properties of amides. orientjchem.orgpsu.edu DFT is based on the principle that the energy of a multi-electron system can be expressed in terms of its electron density. nih.govyoutube.com This method includes electron correlation effects and is computationally more efficient than many traditional post-Hartree-Fock methods, while often providing comparable or superior accuracy. psu.edu

DFT calculations on related N,N-dimethyl amides, such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA), have demonstrated excellent agreement with experimental geometries obtained from gas-phase electron-diffraction studies. psu.edu These studies often employ a combination of local and non-local functionals, such as BLYP and the adiabatic connection method (ACM), to accurately predict molecular structures. psu.edu The strength of intermolecular interactions, like hydrogen bonding in amide-water systems, can also be quantified using DFT, with calculated bond strengths showing good agreement with experimental observations. orientjchem.org

Electronic Structure Calculations for N,N-Dimethyloleamide Adsorption

Electronic structure calculations, often performed using DFT, are vital for understanding the adsorption of molecules like N,N-Dimethyloleamide onto surfaces. rsc.org These calculations provide insights into the nature and strength of the adsorbate-surface interaction. aps.org For example, in the study of nitrogen compound adsorption on montmorillonite, DFT with an implicit solvent model was used to investigate the adsorption mechanism. rsc.org

The calculations can determine the adsorption energy, which indicates the stability of the adsorbed molecule on the surface. aps.orgarxiv.org Analysis of the electronic structure, such as the distribution of molecular orbitals (HOMO and LUMO), can reveal the nature of the bonding, whether it is primarily physisorption (dominated by electrostatic and van der Waals forces) or chemisorption (involving the formation of chemical bonds). nih.govaps.org For instance, in the physisorption of N2 on TiO2(110), the bonding was characterized by electrostatic and inductive attraction, along with Pauli repulsion. aps.org

Molecular Dynamics (MD) Simulations of N,N-Dimethyloleamide Systems

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. wikipedia.org By numerically solving Newton's equations of motion, MD simulations provide a dynamic view of the system, allowing for the study of processes like adsorption and conformational changes. wikipedia.org The forces between particles are typically calculated using molecular mechanics force fields. nih.gov

MD simulations have been successfully used to study the behavior of related N,N-dimethylamides in various environments. For example, simulations of N,N-dimethylformamide (DMF) have been used to investigate the structure of solvation shells around ions at different temperatures. researchgate.net In the context of polymers, MD studies on poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) have elucidated the effect of concentration on chain conformation and dynamics in aqueous solutions. nih.gov

Simulating Adsorption Conformations and Free Energy Changes of N,N-Dimethyloleamide

MD simulations are particularly powerful for studying the adsorption of molecules onto surfaces. rsc.org These simulations can reveal the preferred adsorption conformations of N,N-Dimethyloleamide on a given substrate and calculate the free energy changes associated with the adsorption process. rsc.org

By simulating the system over a sufficient time scale, researchers can observe how the molecule orients itself on the surface to achieve the most stable configuration. wikipedia.org The free energy change upon adsorption can be calculated from the simulation data, providing a quantitative measure of the spontaneity and strength of the adsorption. These simulations can also shed light on the competitive adsorption of different molecules, such as the competition between water and amides for surface sites. rsc.org The insights gained from MD simulations are crucial for understanding and predicting the behavior of N,N-Dimethyloleamide in applications where surface interactions are important.

Derivatives and Analogs of N,n Dimethyloleamide: Synthesis and Structural Modification

Synthesis of N,N-Dimethyloleamide Propyl Amine Oxide

N,N-Dimethyloleamide propyl amine oxide is a derivative of N,N-Dimethyloleamide that can be synthesized through a two-step process involving an intermediate formation followed by oxidation.

Pathways from Oleic Acid, Dimethyl Aminopropylamine, and Hydrogen Peroxide

The synthesis of N,N-Dimethyloleamide propyl amine oxide commences with the reaction of oleic acid and dimethyl aminopropylamine to form the intermediate, N,N-dimethyl oleamide (B13806) propylamine. researchgate.netresearchgate.netcqvip.com This initial step is typically conducted at an elevated temperature of 170°C, with sodium hydroxide (B78521) (NaOH) acting as a catalyst. researchgate.net

A similar process for the synthesis of oleylamidopropyl dimethylamine (B145610) oxide (OADAO), a structurally related compound, involves reacting oleylamidopropyl dimethylamine with a 28.7% hydrogen peroxide solution. mdpi.com This reaction is carried out in isopropanol (B130326) as a solvent at a temperature of 55–60°C. mdpi.com The reaction mixture is stirred for 5 hours to facilitate the conversion, which is reported to be approximately 90%. mdpi.com The use of a solvent like isopropanol is common in amine oxide production, though some methods can be performed without a solvent. mdpi.com

Table 1: Synthesis Parameters for N,N-Dimethyloleamide Propyl Amine Oxide and a Related Compound

| Parameter | N,N-Dimethyloleamide Propyl Amine Oxide Synthesis | Oleylamidopropyl Dimethylamine Oxide (OADAO) Synthesis |

| Intermediate Formation Temperature | 170°C researchgate.net | Not Applicable |

| Catalyst | Sodium Hydroxide (NaOH) researchgate.net | Not Applicable |

| Oxidation Temperature | 55°C researchgate.net | 55-60°C mdpi.com |

| Oxidizing Agent | 30% Hydrogen Peroxide researchgate.net | 28.7% Hydrogen Peroxide mdpi.com |

| Solvent | Not specified, but likely none in the first step | Isopropanol mdpi.com |

| Reaction Time (Oxidation) | Not specified | 5 hours mdpi.com |

| Reported Conversion | 97% researchgate.net | ~90% mdpi.com |

Phosphorylation Reactions of N,N-Dimethyloleamide and Related Fatty Acid Amides

N,N-Dimethyloleamide, along with other unsaturated fatty acid derivatives, can undergo phosphorylation. This reaction introduces a phosphorus-containing group into the molecule, altering its chemical properties. A notable method involves the reaction of olefins with phosphorus trichloride (B1173362) in the presence of aluminum chloride. researchgate.net This reaction has been successfully extended to fatty acid derivatives that contain double bonds, such as N,N-Dimethyloleamide. researchgate.net The outcome of this process is the formation of phosphorylated fatty derivatives, which have been obtained in good yields. researchgate.net This demonstrates the reactivity of the olefinic bond in N,N-Dimethyloleamide towards phosphorylation.

Formation of Dimethyl Oleamide in Sequential Infiltration Synthesis Processes

Dimethyl oleamide has been identified as a product in sequential infiltration synthesis (SIS) processes. researchgate.netresearchgate.netresearchgate.net SIS is a technique used for the growth of inorganic materials within a polymer matrix. nih.govwikipedia.org In certain SIS applications, particularly those involving metal amide precursors and surfaces with oleate (B1233923) ligands, an amidation reaction can occur. researchgate.net This reaction between the precursor and the surface oleate results in the formation of dimethyl oleamide. researchgate.netresearchgate.netresearchgate.net For instance, when using metal amide precursors with lead sulfide (B99878) (PbS) nanocrystals capped with oleate, the formation of dimethyl oleamide is observed. researchgate.net This indicates a reaction where the dimethylamine moiety from the precursor reacts with the oleate on the nanocrystal surface.

Design and Synthesis of Novel N,N-Dimethyloleamide Analogs for Research Purposes

The synthesis of N,N-Dimethyloleamide can be achieved through various routes, including the reaction of oleic acid with dimethylamine. ontosight.ai Enzymatic synthesis presents an alternative, often more sustainable, method. ontosight.ai The design and synthesis of novel analogs of N,N-Dimethyloleamide are driven by the need for compounds with specific properties for research applications. For example, the synthesis of N,N-dimethylisotryptamine (isoDMT) derivatives, which are structurally analogous to N,N-dimethyltryptamine (DMT), has been undertaken to explore their pharmacological properties. nih.gov Similarly, continuous flow synthesis has been employed to create analogs of N,N-dimethyltryptamine (DMT) with therapeutic potential. rsc.orgnih.gov These synthetic strategies, which allow for the modification of the core structure, can be conceptually applied to the design of novel N,N-Dimethyloleamide analogs for various research fields, including medicinal chemistry and materials science. The development of stereoselective synthesis methods is also crucial, as the spatial arrangement of atoms, such as in the cis configuration of N,N-Dimethyloleamide, can significantly influence the compound's properties and biological activities. ontosight.ai

Mechanistic Biological Investigations of N,n Dimethyloleamide

Neurobiological Research on N,N-Dimethyloleamide

Neurobiological investigations have primarily focused on oleamide (B13806), the parent compound of N,N-Dimethyloleamide. These studies provide a framework for understanding the potential effects of its derivatives. Oleamide is recognized as an endogenous lipid messenger that influences several neurological pathways. science.gov

Studies on Sleep Regulation Pathways in Animal Models with N,N-Dimethyloleamide

While direct studies on N,N-Dimethyloleamide are not prominent in the researched literature, its parent compound, oleamide, has been identified as an endogenous sleep-inducing agent. researchgate.net Its concentration increases in the cerebrospinal fluid of sleep-deprived animals, such as cats and rats. nih.govnih.gov

Key Findings in Animal Models (Oleamide):

Sleep Induction: Administration of oleamide in rats and mice has been shown to have potent hypnotic effects, reducing sleep latency and increasing the duration of non-rapid eye movement (NREM) sleep. oup.comresearchgate.net Systemic administration in rats increased slow-wave sleep without affecting blood pressure. researchgate.net

Mechanism of Action: The sleep-inducing effects of oleamide are complex and appear to be mediated through multiple neurotransmitter systems.

Cannabinoid System: The hypnotic action of oleamide is prevented by a CB1 cannabinoid receptor antagonist, indicating an indirect action on cannabinoid receptors. nih.govoup.com Oleamide does not bind directly to the receptor but may increase the concentration of the endogenous cannabinoid anandamide. oup.com

GABAergic System: Oleamide enhances the function of GABA-A receptors. oup.comresearchgate.net Studies in mice lacking the beta-3 subunit of the GABA-A receptor showed a diminished hypnotic effect from oleamide. oup.com It also acts synergistically with benzodiazepines like triazolam, further supporting the involvement of the GABAergic pathway. nih.govoup.com

Serotonergic System: Oleamide has been shown to enhance the amplitude of currents gated by 5-HT2a and 5HT2c serotonin (B10506) receptors, which may contribute to its sleep-inducing properties. nih.govnih.gov

A study on the structural requirements for the biological activity of oleamide derivatives noted that N,N-dimethyl amide was tested for its ability to inhibit gap junction communication, a related but distinct function from sedation. pnas.org

Table 1: Summary of Oleamide's Effect on Sleep Regulation in Animal Models

| Animal Model | Administration Route | Observed Effect | Implicated Pathway |

|---|---|---|---|

| Rats | Intra-ventricular | Shortened sleep latency. nih.govoup.com | Cannabinoid, GABAergic, Serotonergic. nih.govoup.com |

| Mice | Intra-peritoneal | Shortened sleep latency, increased NREM and total sleep time. oup.com | Cannabinoid, GABAergic. oup.com |

| Rats | Intra-peritoneal | Dose-dependently suppressed motor activity. nih.gov | - |

Investigation of N,N-Dimethyloleamide Interaction with Endogenous Opioid Systems

Direct research into the interaction between N,N-Dimethyloleamide and the endogenous opioid system is not available in the reviewed literature. However, preclinical data support a significant reciprocal interaction between the endocannabinoid system, which includes oleamide, and the endogenous opioid system. nih.gov

These two systems are critical for regulating pain, mood, and reward behaviors. frontiersin.orgnih.gov Their receptors, particularly the cannabinoid CB1 receptor and the mu-opioid receptor (MOR), are often found co-localized in the same neurons in brain regions associated with these functions. nih.gov This co-expression can lead to the formation of heterodimers, receptor complexes that can result in synergistic signaling and inhibition of neurotransmitter release. nih.gov Animal studies have shown that acute and chronic administration of opioids can lead to changes in the endocannabinoid system, suggesting a functional crosstalk that may influence the development and maintenance of opioid use disorder. nih.gov The enzyme Fatty Acid Amide Hydrolase (FAAH), which metabolizes oleamide, also plays a role in this interaction. vcu.edu

Mechanistic Studies of Neuroprotective Effects of N,N-Dimethyloleamide in In Vitro and Animal Systems

Specific mechanistic studies on the neuroprotective effects of N,N-Dimethyloleamide were not found. However, extensive research on its parent compound, oleamide, has demonstrated significant neuroprotective properties in various in vitro and in vivo models. researchgate.netnih.gov

Mechanisms of Oleamide-Induced Neuroprotection:

Calpain Inhibition: In rat models of kainic acid-induced excitotoxicity and seizures, oleamide provided neuroprotection by inhibiting the activity of calpain, a calcium-dependent protease. nih.govnih.gov Overactivation of calpain is linked to neuronal death in various neurodegenerative disorders. nih.gov Oleamide was shown to block the cleavage of calpain substrates like Cdk5-p35 and CRMP-2. nih.gov

Anti-inflammatory Effects: Oleamide has been shown to suppress neuroinflammation. mdpi.com In microglial cells, it reduces the expression of inflammatory mediators like TNF-α and IL-1β. mdpi.com It can inhibit the activation of NF-κB, a key transcription factor in the inflammatory response. researchgate.net

Reduction of Oxidative Stress: In a mouse model of amyloid-β toxicity, oleamide treatment significantly reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative stress. mdpi.com

Amyloid-β Clearance: Research suggests oleamide can reduce the accumulation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease, by promoting microglial phagocytosis of Aβ aggregates. researchgate.netmdpi.com

Table 2: Neuroprotective Mechanisms of Oleamide

| Mechanism | Model System | Key Findings |

|---|---|---|

| Calpain Inhibition | Rat striatum (in vivo), Cultured neurons (in vitro). nih.govnih.gov | Protected against excitotoxic neuronal death and seizures by inhibiting calpain activity. nih.govnih.gov |

| Anti-inflammation | Microglial cell cultures. researchgate.netmdpi.com | Suppressed expression of iNOS, COX-2, and pro-inflammatory cytokines by inhibiting NF-κB activation. researchgate.net |

| Antioxidant | Mouse model of Aβ toxicity. mdpi.com | Reduced brain levels of malondialdehyde (MDA). mdpi.com |

Research on N,N-Dimethyloleamide in Granuloma Formation Processes

There is no direct research available on the role of N,N-Dimethyloleamide in granuloma formation. A granuloma is an organized collection of immune cells, primarily macrophages, that forms in response to chronic inflammation or foreign substances that are difficult for the immune system to eliminate. ksumsc.comnumberanalytics.com The formation process is a type of Type IV hypersensitivity reaction mediated by T-lymphocytes and cytokines like IFN-γ. ksumsc.com

Research on related compounds provides some insight. One study noted that levels of palmitoylethanolamide (B50096) and oleamide change during granuloma formation. sci-hub.st Furthermore, cannabinoids have been studied for their anti-inflammatory effects. In a rat model, a cannabinoid agonist was found to decrease the weight and neo-angiogenesis in granulomas by inhibiting the activation of the transcription factor NF-κB. researchgate.net Given that oleamide's mechanisms often involve cannabinoid pathways and NF-κB inhibition, it is plausible that it could modulate granulomatous inflammation, though this remains to be directly investigated. researchgate.netresearchgate.net

Mechanistic Studies of Sedative Properties of N,N-Dimethyloleamide Derivatives in Vivo

While specific in vivo studies on the sedative properties of N,N-Dimethyloleamide are not detailed in the searched literature, its parent compound, oleamide, is well-characterized as having sedative and hypnotic effects. nih.gov Studies in mice have shown that intraperitoneal injection of oleamide dose-dependently inhibits locomotor activity, with the maximum effect observed 30 minutes after administration. nih.gov

These sedative effects are believed to be mediated by its potentiation of GABAergic neurotransmission, as oleamide enhances the hypnotic action of sodium pentobarbital (B6593769) and the inhibitory effect of diazepam. nih.gov The development of oleamide derivatives has been an area of interest. One study detailed the synthesis of various derivatives, including those with modifications to the amide group, to probe their biological activity. pnas.org Another study investigated synthetic macamides, which are N-benzyl derivatives of oleamide, and found they had anticonvulsant effects in vivo. mdpi.com These findings suggest that the oleamide structure is a viable scaffold for developing neurologically active compounds, but specific in vivo sedative data for the N,N-Dimethyloleamide derivative is needed.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| N,N-Dimethyloleamide |

| Oleamide (cis-9,10-octadecenamide) |

| Anandamide |

| Triazolam |

| Kainic Acid |

| Malondialdehyde (MDA) |

| Palmitoylethanolamide |

| Sodium Pentobarbital |

| Diazepam |

| N-(3-methoxybenzyl)oleamide |

| Oleic Acid |

| Amyloid-β (Aβ) |

| Acetylcholine |

| Dopamine |

| Serotonin |

| Gamma-aminobutyric acid (GABA) |

| IFN-γ (Interferon-gamma) |

| TNF-α (Tumor necrosis factor-alpha) |

N,n Dimethyloleamide in Industrial Chemical Research and Specialized Applications

Application as a Chemical Adjunct in Pharmaceutical Formulations (Excipient Research)

N,N-Dimethyloleamide, a derivative of oleic acid and dimethylamine (B145610), belongs to the class of N,N-disubstituted fatty amides. While research directly on N,N-Dimethyloleamide as a pharmaceutical excipient is limited in publicly available literature, the broader class of N,N-dimethylamides, particularly N,N-Dimethylacetamide (DMA), is well-documented for its use in pharmaceutical formulations. atamanchemicals.comchemicalbook.comactylis.com DMA is utilized as a solvent, co-solvent, and solubilizing agent, especially for drugs with poor water solubility. chemicalbook.comtaylorandfrancis.com It finds application in oral, injectable, and topical formulations. chemicalbook.comactylis.com

Research has shown that solvents like DMA can influence the properties of drug delivery systems, such as the size and release rate of nanoparticles. chemicalbook.com Furthermore, DMA has been investigated as a penetration enhancer for the transdermal delivery of drugs. chemicalbook.com

Interestingly, recent studies have revealed that DMA, once considered an inert vehicle, possesses its own bioactivity. researchgate.netncats.io It has been shown to act as a low-affinity bromodomain inhibitor, which has implications for its use in treating conditions like osteoporosis. researchgate.net Research has also indicated that DMA can suppress cytokine and chemokine secretion, suggesting anti-inflammatory properties. fortuneonline.orgresearchgate.net These findings underscore the importance of thoroughly understanding the bioactivity of any compound used as a pharmaceutical excipient.

While direct data on N,N-Dimethyloleamide is scarce, the research on DMA provides a framework for potential applications and areas of investigation for other N,N-disubstituted amides. The long oleyl chain in N,N-Dimethyloleamide could impart different solubility and permeability characteristics compared to the shorter acetyl group in DMA, which may offer unique advantages in specific drug delivery scenarios. Further research is necessary to explore the potential of N,N-Dimethyloleamide as a pharmaceutical excipient and to characterize its own potential bioactivity.

Table 1: Investigated Properties of N,N-Dimethylacetamide (DMA) as a Pharmaceutical Excipient

| Property Investigated | Application Area | Research Finding |

|---|---|---|

| Solubilization | Oral & Injectable Formulations | Effective in dissolving poorly soluble drugs. chemicalbook.com |

| Nanoparticle Formation | Drug Delivery Systems | Influences the size and release rate of drug nanoparticles. chemicalbook.com |

| Permeation Enhancement | Transdermal Delivery | Evaluated as a potential enhancer for drug absorption through the skin. chemicalbook.com |

Research into N,N-Dimethyloleamide Derivatives in Drilling Fluid Chemistry

In the oil and gas industry, drilling fluids, or muds, are critical for successful drilling operations. They perform several functions, including cooling and lubricating the drill bit, carrying rock cuttings to the surface, and maintaining wellbore stability. The chemical composition of these fluids is complex and tailored to specific geological conditions.

Research has explored the use of various amine and amide derivatives to enhance the performance of water-based drilling fluids. aade.org These compounds can act as shale inhibitors, preventing the swelling and dispersion of clay minerals, which can lead to wellbore instability. aade.org

While direct research on N,N-Dimethyloleamide for this specific application is not widely published, studies on related compounds provide insights. For instance, a study on N,N-dimethyl oleamide (B13806) propyl amine oxide demonstrated its strong viscosifying capacity. researchgate.net A 3% solution of this derivative exhibited a viscosity of 30 mPa·s after being sheared for one hour at 100°C, indicating its potential as a thickening agent in clear fracturing fluids. researchgate.net The presence of the N-O bond in the amine oxide derivative was credited for this viscosifying ability. researchgate.net

Furthermore, the general class of fatty acid amides is known to have applications in the mineral oil industry as emulsifiers and corrosion inhibitors. google.com The long, hydrophobic oleyl chain of N,N-Dimethyloleamide suggests it could function as an effective emulsifier in oil-based or invert-emulsion drilling muds, which are used in challenging drilling environments. nouryon.com

The development of new additives for drilling fluids is an ongoing area of research, driven by the need for more environmentally friendly and high-performance fluids. sciopen.com Derivatives of N,N-Dimethyloleamide, with their potential viscosifying and surface-active properties, represent a promising area for future investigation in drilling fluid chemistry.

Table 2: Performance of an N,N-Dimethyloleamide Derivative in Fluid Systems

| Derivative | Concentration | Test Condition | Result (Viscosity) | Application |

|---|

Potential Applications of N,N-Dimethyloleamide in Agrochemistry Research

The synthesis and application of various chemicals are central to modern agriculture, from pesticides and fertilizers to adjuvants that improve the efficacy of crop protection products. atamanchemicals.comncats.io N,N-disubstituted amides, as a class of compounds, are used in the manufacture of agrochemicals. atamanchemicals.com

While specific research on N,N-Dimethyloleamide in agrochemistry is not extensively detailed in the available literature, its chemical structure suggests several potential roles. The oleyl group, derived from oleic acid, is a long-chain fatty acid that is a component of many natural oils. This lipophilic nature could make N,N-Dimethyloleamide a useful solvent or carrier for lipophilic active ingredients in pesticide or herbicide formulations.

Furthermore, the amide functionality can sometimes impart biological activity. The industrial production of fatty acid amides often involves the reaction of a fatty acid with an amine, and these products find use in various sectors, including as raw materials for pharmaceuticals and cosmetics. google.com

The use of N,N-Dimethylacetamide (DMAc) as a solvent in the production of pesticides is documented. canada.ca This suggests that other N,N-dialkylamides could have similar utility. The specific properties of N,N-Dimethyloleamide, such as its solvency, viscosity, and surface activity, would need to be investigated to determine its suitability for specific agrochemical applications.

Research into the hydrothermal liquefaction of biomass, which can contain lipids like oleic acid, sometimes results in the formation of nitrogen-containing compounds, including amides. polito.it Understanding the formation and properties of such compounds is relevant to the broader field of biorefining and the creation of bio-based chemicals, which could have applications in agriculture.

Role of N,N-Dimethyloleamide in Material Science: Surface Modification and Interface Chemistry

In material science, the modification of surfaces and the control of interfacial chemistry are crucial for developing new materials with desired properties. N,N-Dimethyloleamide and its derivatives have been explored in this context, particularly in the realm of nanoparticle synthesis and surface functionalization.

Recent research in colloidal atomic layer deposition (c-ALD) has highlighted the role of N,N-Dimethyloleamide. In one study, it was found that the reaction between metal amide precursors and oleate (B1233923) ligands on the surface of nanocrystals resulted in the formation of dimethyl oleamides. epfl.ch This reaction is significant because it leads to the direct anchoring of the precursor to the nanocrystal surface, a key step in creating a fully inorganic coating on the nanocrystals. epfl.ch This process is essential for improving the stability and performance of quantum dots and other nanoparticles used in optoelectronics and biological imaging. epfl.chresearchgate.net

The formation of N,N-Dimethyloleamide in this context is indicative of a transamidation reaction, where the dimethylamide group from the precursor is replaced by a didodecylamide, or an amidation reaction between the precursor and the surface oleate. epfl.ch This understanding of the interfacial chemistry allows for the development of more robust and controllable methods for coating nanoparticles.

The broader class of fatty acid amides is also known for its surface-active properties. This suggests that N,N-Dimethyloleamide could be used as a surfactant or stabilizing agent in the synthesis of various nanomaterials. The ability to control the interface between a nanoparticle and its surrounding medium is critical for preventing aggregation and ensuring the desired functionality of the material.

Further research in this area could explore the use of N,N-Dimethyloleamide as a ligand for surface modification of various substrates, potentially leading to new materials with tailored surface properties for applications in catalysis, sensing, and advanced coatings.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| N,N-Dimethyloleamide |

| N,N-Dimethylacetamide |

| Oleic acid |

| Dimethylamine |

| N,N-dimethyl oleamide propyl amine oxide |

| Didodecylamide |

Future Directions and Emerging Research Avenues for N,n Dimethyloleamide

Innovations in Green Synthesis and Sustainable Production

The chemical industry is increasingly shifting towards environmentally responsible manufacturing processes, and the synthesis of N,N-Dimethyloleamide is no exception. Innovations in green chemistry are at the forefront of producing this compound in a more sustainable manner.

A significant area of development is the use of enzymatic synthesis. This method, which often utilizes lipases, is lauded for its efficiency and reduced environmental impact, leading to better yields and lower production costs. ontosight.ai The reaction typically involves the condensation of oleic acid with dimethylamine (B145610), a process that can be optimized with the use of catalysts under specific conditions to achieve the desired product. ontosight.aiontosight.ai

| Synthesis Method | Key Features | Advantages |

| Conventional Synthesis | Reaction of oleic acid with dimethylamine. | Established and well-understood process. |

| Enzymatic Synthesis | Utilizes enzymes (e.g., lipases) as catalysts. | Higher efficiency, environmentally sustainable, better yields, reduced costs. ontosight.ai |

| Green Chemistry Approaches | Use of renewable feedstocks and eco-friendly solvents. | Reduced environmental impact, aligns with sustainability goals. mdpi.com |

Development of Advanced Characterization Techniques for N,N-Dimethyloleamide in Complex Matrices

The accurate detection and quantification of N,N-Dimethyloleamide in complex biological and environmental samples are critical for understanding its behavior and impact. The development of advanced analytical techniques is therefore a key area of ongoing research.

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for the analysis of N,N-Dimethyloleamide. sielc.comshimadzu.comlcms.czgoogle.com These methods offer high sensitivity and selectivity, enabling the detection of the compound even at low concentrations. For instance, a reverse-phase HPLC method with a mobile phase of acetonitrile, water, and an acid can be employed for analysis. sielc.com For applications requiring mass spectrometry compatibility, formic acid can be used as a substitute for phosphoric acid. sielc.com

In complex matrices such as river water or biological fluids, sample preparation is a crucial step to remove interfering substances. shimadzu.commdpi.com Techniques like liquid-liquid extraction and solid-phase extraction are often used to clean up samples before instrumental analysis. shimadzu.com The development of novel stationary phases for chromatography columns is also enhancing the separation and detection of N,N-Dimethyloleamide and its related compounds. sielc.comsielc.com

Interactive Table: Analytical Techniques for N,N-Dimethyloleamide

| Technique | Application | Key Considerations |

|---|---|---|

| HPLC | Quantification in various samples. | Mobile phase composition and detector choice are critical. sielc.comsielc.comrcilabscan.com |

| GC-MS | Detection in complex matrices like water. | Sample preparation is often necessary to remove interferences. shimadzu.comgoogle.com |

| NMR Spectroscopy | Structural elucidation and studying chemical exchange processes. | Useful for understanding molecular dynamics. researchgate.net |

| FTIR Spectroscopy | Studying molecular interactions, such as charge-transfer complexes. | Provides information on chemical bonding. raco.catraco.cat |

Elucidating Undiscovered Mechanistic Pathways of N,N-Dimethyloleamide's Biological Actions

While N,N-Dimethyloleamide is known to possess a range of biological activities, including potential roles in sleep regulation and pain relief, the precise molecular mechanisms underlying these effects are still being unraveled. ontosight.ai Future research will focus on identifying new cellular targets and signaling pathways that are modulated by this compound.

Recent studies have suggested that N,N-Dimethyloleamide may interact with various receptors and enzymes within the body. ontosight.ai For example, some research points to its interaction with the endogenous opioid system as a possible explanation for its analgesic properties. ontosight.ai Furthermore, its potential neuroprotective effects warrant deeper investigation into its influence on neuronal signaling and cell survival pathways. ontosight.ai

The cis-configuration of the double bond in N,N-Dimethyloleamide is believed to be crucial for its biological activity, highlighting the importance of stereochemistry in its interactions with biological targets. ontosight.aiontosight.ai Advanced computational modeling and experimental techniques will be instrumental in mapping these interactions at the atomic level.

Exploration of Novel Applications for N,N-Dimethyloleamide Derivatives in Advanced Materials Science

The unique chemical structure of N,N-Dimethyloleamide makes it and its derivatives promising candidates for the development of new materials with advanced properties. Research in this area is expanding into several exciting directions.

One area of interest is the use of N,N-Dimethyloleamide derivatives in the synthesis of novel polymers and composites. nih.gov These derivatives can be incorporated into polymer chains to modify their physical and chemical properties, such as solubility, thermal stability, and mechanical strength. For example, N,N-dimethylacetamide, a related compound, is used as a solvent in the production of various polymers, including acrylics and polyurethanes. atamanchemicals.comchemicalbook.com

Furthermore, the self-assembly properties of certain N,N-Dimethyloleamide derivatives could be harnessed to create structured nanomaterials. These materials could have applications in fields such as drug delivery, where the controlled release of therapeutic agents is crucial. The ability of N,N-dimethylacetamide to dissolve cellulose (B213188) also opens up possibilities for creating new biodegradable materials. wikipedia.orggoogle.com

Interdisciplinary Research Integrating N,N-Dimethyloleamide Chemistry with Other Scientific Fields

The full potential of N,N-Dimethyloleamide can be realized through collaborative research that bridges chemistry with other scientific disciplines.

In the field of pharmaceutical sciences , N,N-Dimethyloleamide and its analogs are being investigated for their potential as therapeutic agents. ontosight.aichemicalbook.com For instance, N,N-dimethylacetamide has been studied for its anti-inflammatory properties and its potential in treating conditions like inflammatory bowel disease. fortuneonline.orgfortunejournals.com

In agricultural science , there is potential to explore the use of N,N-Dimethyloleamide derivatives as components in agrochemical formulations. ontosight.ai

The intersection of N,N-Dimethyloleamide chemistry with nanotechnology could lead to the development of innovative drug delivery systems and advanced materials. nih.gov For example, the use of N,N-dimethylacetamide as a co-solvent in electrolytes for zinc-ion batteries is being explored to enhance battery performance. rsc.org

This interdisciplinary approach will undoubtedly uncover new applications and deepen our understanding of this versatile compound.

Q & A

Q. What analytical methods are recommended for assessing the purity of N,N-Dimethyloleamide in synthetic applications?

Purity analysis should integrate gas chromatography (GC) and infrared spectroscopy (IR). GC with polar capillary columns (e.g., DB-WAX) effectively separates volatile impurities, while IR confirms structural integrity by identifying characteristic carbonyl (C=O) and N-H stretches. Titration methods for acidity/alkalinity (≤0.0005 meq/g and ≤0.0002 meq/g, respectively) and Karl Fischer titration for water content (≤300 ppm) are critical for meeting research-grade specifications .

Q. What safety protocols should be followed when handling N,N-Dimethyloleamide in laboratory settings?

Use nitrile gloves, chemical-resistant goggles, and fume hoods to prevent dermal/ocular exposure and vapor inhalation. Store in airtight containers under nitrogen at 15–25°C, avoiding moisture and oxidizers. Spills require immediate containment with inert absorbents (e.g., vermiculite) and disposal in hazardous waste streams, as advised for structurally similar amides .

Q. How can residual dimethylamine be quantified in N,N-Dimethyloleamide batches?

Derivatize residual amines with dansyl chloride and analyze via reverse-phase HPLC with fluorescence detection (λex 340 nm, λem 525 nm). Calibration curves using dimethylamine standards (0.1–10 ppm) ensure sensitivity, with detection limits <1 ppm, as validated for DMF quality control .

Advanced Research Questions

Q. What experimental designs minimize thermal decomposition of N,N-Dimethyloleamide in high-temperature reactions?

Thermal stability studies using differential scanning calorimetry (DSC) can identify decomposition thresholds (e.g., ≥150°C). Reactions should employ inert atmospheres (Ar/N2), anhydrous conditions (activated molecular sieves), and stabilizers like BHT (0.01–0.1 wt%). Real-time monitoring via inline FTIR tracks carbonyl stability, enabling rapid adjustments to prevent degradation pathways observed in DMF .

Q. How can solvent effects of N,N-Dimethyloleamide be systematically evaluated in catalytic systems?

Use a solvent parameter matrix (e.g., Kamlet-Taft α, β, π*) to correlate polarity/H-bonding with reaction outcomes. Compare deuterated analogs (e.g., N,N-Dimethyloleamide-d7) to isolate solvent participation. Kinetic profiling (e.g., Eyring plots) under controlled purity (≥99.9% GC) reduces confounding variables from trace impurities .

Q. What advanced techniques elucidate N,N-Dimethyloleamide’s role in transition metal catalysis?

Operando X-ray absorption spectroscopy (XAS) at metal K-edges reveals coordination geometry changes during catalysis. Electrospray ionization mass spectrometry (ESI-MS) identifies labile metal-amide adducts. Coupled with DFT calculations, these methods rationalize catalytic enhancements, as demonstrated for DMF in palladium-mediated cross-couplings .

Q. How do conflicting reports on N,N-Dimethyloleamide’s solvent polarity impact reaction optimization?

Discrepancies often arise from inconsistent impurity profiles (e.g., residual water/amines). Standardize solvent batches via rigorous GC-MS and water content checks. Use dielectric constant (ε) and Reichardt’s ET(30) dye to empirically measure polarity, enabling direct comparison across studies .

Methodological Considerations

- Impurity Profiling : Batch-specific impurities (e.g., dimethylamine, formic acid) can alter reaction kinetics. Implement orthogonal validation (GC, NMR, ICP-MS) for trace metal/amine quantification .